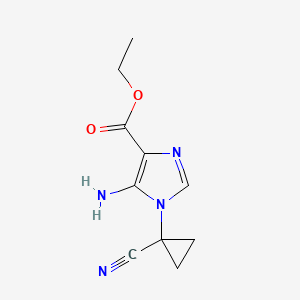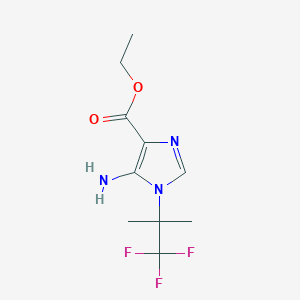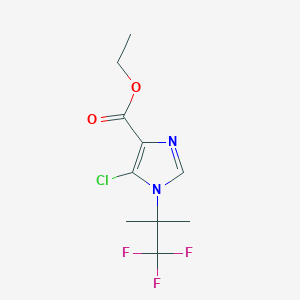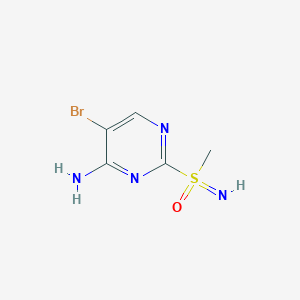
(furan-2-yl)(imino)methyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl)(imino)methyl-lambda6-sulfanone, or FIMLS, is an organic sulfur-containing compound with a variety of potential applications in fields such as pharmaceuticals, materials science, and biotechnology. FIMLS has been studied for its potential to act as a ligand for metal ions, and its ability to form stable complexes with metal ions has made it of interest in the development of new materials and catalysts. Additionally, FIMLS has been studied for its potential to interact with biological systems, and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
FIMLS has been studied for its potential applications in materials science, pharmaceuticals, and biotechnology. In materials science, FIMLS has been studied for its ability to form complexes with metal ions, which can be used in the development of new materials and catalysts. In pharmaceuticals, FIMLS has been studied for its ability to interact with biological systems, and has been shown to have a variety of biochemical and physiological effects. In biotechnology, FIMLS has been studied for its potential to act as a ligand for proteins and other biomolecules, and its ability to form complexes with metal ions has made it of interest in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of FIMLS is not yet fully understood. However, it is believed that FIMLS interacts with biological systems through its ability to form complexes with metal ions. FIMLS is able to form complexes with a variety of metal ions, including calcium, magnesium, and zinc, which can then interact with proteins and other biomolecules. Additionally, FIMLS has been shown to interact with lipids, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects
FIMLS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that FIMLS is able to inhibit the growth of cancer cells, and has been shown to have anti-inflammatory and anti-microbial activity. Additionally, FIMLS has been shown to have antioxidant activity, and has been shown to protect cells from oxidative damage. In vivo studies have shown that FIMLS is able to reduce inflammation in mice, and has been shown to reduce the severity of allergic reactions in rats.
Vorteile Und Einschränkungen Für Laborexperimente
FIMLS has a number of advantages and limitations for lab experiments. One advantage is that FIMLS is relatively easy to synthesize, and can be purified by recrystallization from a suitable solvent. Additionally, FIMLS is relatively stable and is not easily degraded by light or air. However, FIMLS is also relatively expensive to synthesize, and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential applications of FIMLS are numerous, and there are a number of possible future directions for research. One potential direction is to further study the mechanism of action of FIMLS, in order to better understand how it interacts with biological systems. Additionally, further research could be done to explore the potential applications of FIMLS in materials science and biotechnology. Finally, further research could be done to explore the potential therapeutic applications of FIMLS, such as its potential to inhibit the growth of cancer cells or to reduce inflammation.
Synthesemethoden
The synthesis of FIMLS involves the reaction of a 2-furyl acyl chloride with an N-hydroxysuccinimide ester in the presence of a base such as sodium hydroxide or sodium carbonate. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and the product is isolated by precipitation with aqueous acid. The product can then be purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
furan-2-yl-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(6,7)5-3-2-4-8-5/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORPLFTVMIGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Furan-2-yl)(imino)methyl-lambda6-sulfanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)




![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)